molecular formula C18H23ClN8O B12157960 C18H23ClN8O

C18H23ClN8O

Katalognummer: B12157960
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: RVWFZPJOGWPTEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C18H23ClN8O is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorine atom, multiple nitrogen atoms, and a complex arrangement of carbon and hydrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C18H23ClN8O typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: This involves the creation of the main carbon-nitrogen framework through reactions such as nucleophilic substitution or condensation reactions.

    Introduction of Functional Groups: Chlorine and other functional groups are introduced through specific reactions like halogenation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

C18H23ClN8O: undergoes various chemical reactions, including:

    Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

    Reduction: Involving reducing agents to convert the compound into its reduced form.

    Substitution: Where one functional group in the compound is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reactions: Often involve reagents like halogens or alkylating agents under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a simpler, hydrogenated form.

Wissenschaftliche Forschungsanwendungen

C18H23ClN8O: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism by which C18H23ClN8O exerts its effects involves:

    Molecular Targets: The compound interacts with specific proteins or enzymes, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

C18H23ClN8O: is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C18H23ClN8O

Molekulargewicht

402.9 g/mol

IUPAC-Name

1-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H23ClN8O/c1-10-13(11(2)26(3)25-10)7-20-17(28)12-5-4-6-27(8-12)16-14-15(22-9-21-14)23-18(19)24-16/h9,12H,4-8H2,1-3H3,(H,20,28)(H,21,22,23,24)

InChI-Schlüssel

RVWFZPJOGWPTEK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2CCCN(C2)C3=NC(=NC4=C3NC=N4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.